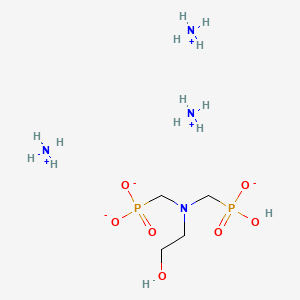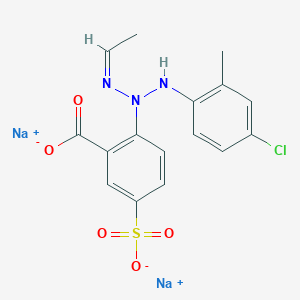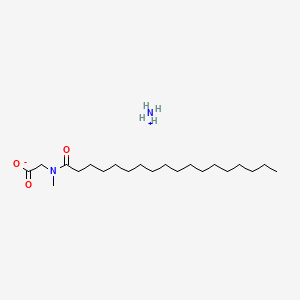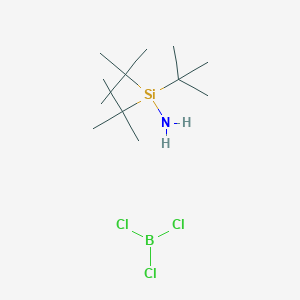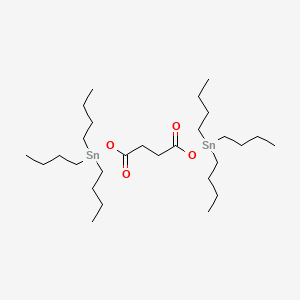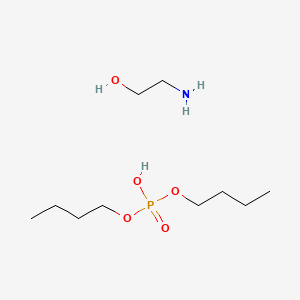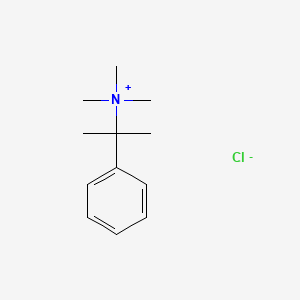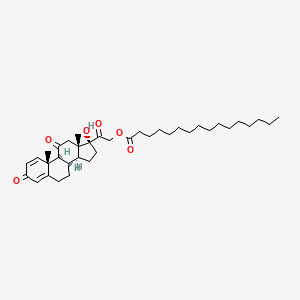
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate is a synthetic derivative of prednisone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a hexadecanoate ester at the 21st position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate typically involves the esterification of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione with hexadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
化学反应分析
Types of Reactions
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can produce secondary alcohols .
科学研究应用
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of glucocorticoid receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in inflammatory and autoimmune diseases.
作用机制
The mechanism of action of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the transcription of target genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
Prednisone: A glucocorticoid with similar anti-inflammatory properties but without the hexadecanoate ester.
Dexamethasone: Another glucocorticoid with a different substitution pattern, leading to higher potency.
Hydrocortisone: A naturally occurring glucocorticoid with a simpler structure and lower potency compared to synthetic derivatives.
Uniqueness
The presence of the hexadecanoate ester in 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate enhances its lipophilicity, potentially improving its bioavailability and duration of action compared to other glucocorticoids .
属性
CAS 编号 |
39007-81-3 |
|---|---|
分子式 |
C37H56O6 |
分子量 |
596.8 g/mol |
IUPAC 名称 |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate |
InChI |
InChI=1S/C37H56O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-33(41)43-26-32(40)37(42)23-21-30-29-19-18-27-24-28(38)20-22-35(27,2)34(29)31(39)25-36(30,37)3/h20,22,24,29-30,34,42H,4-19,21,23,25-26H2,1-3H3/t29-,30-,34+,35-,36-,37-/m0/s1 |
InChI 键 |
NVYPOGVSAYIAHI-DEOBSOAFSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


